molecular formula C13H7Cl3N2O2 B14812847 3,5-dichloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline

3,5-dichloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline

Cat. No.: B14812847
M. Wt: 329.6 g/mol
InChI Key: VQMAHYUXPYNCIQ-UHFFFAOYSA-N
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Description

(4-chloro-3-nitrobenzylidene)(3,5-dichlorophenyl)amine is an organic compound with the molecular formula C13H7Cl3N2O2 and a molecular weight of 329.57 g/mol . This compound is characterized by the presence of both nitro and chloro substituents on its benzylidene and phenylamine moieties, respectively.

Preparation Methods

The synthesis of (4-chloro-3-nitrobenzylidene)(3,5-dichlorophenyl)amine typically involves the condensation of 4-chloro-3-nitrobenzaldehyde with 3,5-dichloroaniline under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

(4-chloro-3-nitrobenzylidene)(3,5-dichlorophenyl)amine undergoes various chemical reactions, including:

Scientific Research Applications

(4-chloro-3-nitrobenzylidene)(3,5-dichlorophenyl)amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-chloro-3-nitrobenzylidene)(3,5-dichlorophenyl)amine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and chloro groups play a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar compounds to (4-chloro-3-nitrobenzylidene)(3,5-dichlorophenyl)amine include:

    (4-chloro-3-nitrobenzylidene)(3,5-dichlorophenyl)amine: This compound shares similar structural features but may differ in the position or number of substituents.

    4-chloro-3-nitrobenzaldehyde: A precursor in the synthesis of the target compound.

    3,5-dichloroaniline: Another precursor used in the synthesis.

The uniqueness of (4-chloro-3-nitrobenzylidene)(3,5-dichlorophenyl)amine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H7Cl3N2O2

Molecular Weight

329.6 g/mol

IUPAC Name

1-(4-chloro-3-nitrophenyl)-N-(3,5-dichlorophenyl)methanimine

InChI

InChI=1S/C13H7Cl3N2O2/c14-9-4-10(15)6-11(5-9)17-7-8-1-2-12(16)13(3-8)18(19)20/h1-7H

InChI Key

VQMAHYUXPYNCIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=NC2=CC(=CC(=C2)Cl)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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